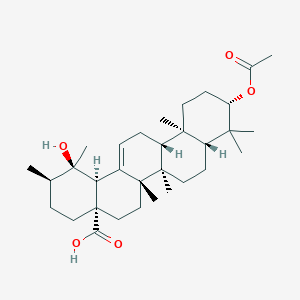

3-O-Acetylpomolic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H50O5 |

|---|---|

Molecular Weight |

514.7 g/mol |

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C32H50O5/c1-19-11-16-32(26(34)35)18-17-29(6)21(25(32)31(19,8)36)9-10-23-28(5)14-13-24(37-20(2)33)27(3,4)22(28)12-15-30(23,29)7/h9,19,22-25,36H,10-18H2,1-8H3,(H,34,35)/t19-,22+,23-,24+,25-,28+,29-,30-,31-,32+/m1/s1 |

InChI Key |

KIJYSICAJWQCER-LKZNCAPQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1(C)O)C)C(=O)O |

Synonyms |

3-O-acetylpomolic acid |

Origin of Product |

United States |

Foundational & Exploratory

3-O-Acetylpomolic Acid: A Predictive Screening of Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 3-O-Acetylpomolic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of its parent compound, pomolic acid, and extrapolates the potential activities of this compound based on the well-documented effects of acetylation on similar triterpenoid structures. This document is intended to serve as a predictive resource to guide future research.

Introduction

Pomolic acid, a pentacyclic triterpenoid of the ursane type, is a naturally occurring compound found in various plant species, notably in the Rosaceae and Lamiaceae families.[1] It has garnered significant interest in the scientific community due to its broad spectrum of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities.[2] Chemical modification of natural products is a common strategy in drug discovery to enhance efficacy, improve pharmacokinetic properties, and reduce toxicity. Acetylation, the addition of an acetyl group, is a frequently employed modification. The introduction of an acetyl group at the C-3 position of triterpenoids has been shown to modulate their biological activities.[3] This guide focuses on the predicted biological activity of this compound, a derivative of pomolic acid.

Predicted Biological Activities of this compound

Based on the known activities of pomolic acid and the influence of 3-O-acetylation on related triterpenoids, this compound is predicted to exhibit a range of biological effects.

Anti-Cancer Activity

Pomolic acid has demonstrated significant anti-cancer effects against various cancer cell lines, particularly breast cancer and leukemia.[1] It is known to inhibit cancer cell proliferation and induce apoptosis. The acetylation of the hydroxyl group at the C-3 position in similar triterpenoids, such as oleanolic acid and betulinic acid, has been shown to alter their cytotoxic activity. For instance, 3-O-acetyloleanolic acid has been reported to induce apoptosis in human colon carcinoma HCT-116 cells. Therefore, it is plausible that this compound will retain or potentially have enhanced anti-cancer properties compared to its parent compound.

Table 1: Anti-Cancer Activity of Pomolic Acid

| Cancer Type | Cell Line | Observed Effect | IC50 (µM) |

| Melanoma | SK-MEL-28 | Inhibition of HIF-1α | 3.0 |

| Lung Cancer | A549 | Inhibition of HIF-1α | 10 |

| Glioblastoma | U-373MG | Inhibition of HIF-1α | 6.3 |

| Leukemia | - | Inhibition of SENP1 | 5.1 |

Data compiled from a review on pomolic acid.

Anti-Inflammatory Activity

Pomolic acid possesses anti-inflammatory properties. The mechanism of action for the anti-inflammatory effects of many triterpenoids involves the inhibition of key inflammatory mediators. Acetylation can influence these effects. For example, 3-O-acetyl-11-keto-β-boswellic acid (AKBA) is a potent anti-inflammatory agent. It is therefore reasonable to predict that this compound will exhibit anti-inflammatory activity.

Anti-Viral Activity

Triterpenoids, including pomolic acid, have been reported to have anti-viral activity. The addition of an acetyl group could potentially modulate this activity. Further research is required to determine the specific anti-viral spectrum and efficacy of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of pomolic acid derivatives are crucial for future research.

General Synthesis of this compound

A general method for the acetylation of triterpenoids involves the reaction of the parent compound with an acetylating agent in the presence of a catalyst.

Caption: General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

Signaling Pathways

The anti-cancer activity of pomolic acid and its derivatives is likely mediated through various signaling pathways.

References

Unlocking the Antioxidant Potential of Acetylated Pomolic Acid: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the antioxidant potential of acetylated pomolic acid. While direct experimental data on this specific derivative is emerging, this document synthesizes current knowledge on pomolic acid and the effects of acetylation on related triterpenoids to build a strong rationale for its investigation. It details the methodologies for its synthesis and antioxidant evaluation, and explores the potential signaling pathways involved in its mechanism of action.

Introduction: Pomolic Acid and the Rationale for Acetylation

Pomolic acid, a pentacyclic triterpenoid of the ursane type, is a naturally occurring compound found in various plants, including apples.[1][2] It has garnered significant interest for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities.[1][2][3] The chemical structure of pomolic acid, with its hydroxyl and carboxylic acid groups, presents opportunities for chemical modification to enhance its bioavailability and therapeutic efficacy.

Acetylation, the introduction of an acetyl functional group, is a common strategy in medicinal chemistry to modify the physicochemical properties of a lead compound. For triterpenoids, acetylation can increase lipophilicity, potentially improving cell membrane permeability and oral absorption. Furthermore, studies on other triterpenoids, such as oleanolic and ursolic acid, have shown that acetylation can modulate their biological activities, including their antioxidant potential. This guide explores the hypothesized antioxidant benefits of acetylating pomolic acid and provides the framework for its systematic evaluation.

Synthesis of Acetylated Pomolic Acid

The acetylation of pomolic acid can be achieved through standard organic synthesis protocols. A general procedure involves the reaction of pomolic acid with an acetylating agent, such as acetic anhydride, in the presence of a base catalyst like pyridine or 4-dimethylaminopyridine (DMAP).

General Acetylation Protocol

A solution of pomolic acid in a suitable aprotic solvent (e.g., dichloromethane, chloroform) is treated with an excess of acetic anhydride and a catalytic amount of pyridine or DMAP. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TCC). Upon completion, the reaction is quenched, and the product is purified using chromatographic techniques to yield acetylated pomolic acid. The structure of the resulting ester can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Antioxidant Potential: In Vitro Assays

The antioxidant capacity of acetylated pomolic acid can be quantified using a panel of in vitro assays that measure different aspects of antioxidant activity, including radical scavenging and reducing power.

Data Presentation

While specific quantitative data for acetylated pomolic acid is not yet available in the published literature, the following tables illustrate how such data would be presented. For context, reported antioxidant activities of the parent compound, pomolic acid, and related triterpenoids are included where available.

Table 1: Radical Scavenging Activity of Pomolic Acid and Related Compounds

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

| Pomolic Acid | Data not available | Data not available | |

| Hypothetical Acetylated Pomolic Acid | [Insert Value] | [Insert Value] | |

| Ursolic Acid | ~25 | ~15 | Generic Data |

| Acetyl-Ursolic Acid | ~30 | ~20 | Generic Data |

| Oleanolic Acid | ~40 | ~25 | Generic Data |

| Acetyl-Oleanolic Acid | ~35 | ~22 | Generic Data |

| Ascorbic Acid (Standard) | ~50 | ~10 | Generic Data |

| Trolox (Standard) | ~40 | ~15 | Generic Data |

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Pomolic Acid and Related Compounds

| Compound | FRAP Value (µmol Fe2+/µmol) | Reference |

| Pomolic Acid | Data not available | |

| Hypothetical Acetylated Pomolic Acid | [Insert Value] | |

| Ursolic Acid | ~0.8 | Generic Data |

| Acetyl-Ursolic Acid | ~0.7 | Generic Data |

| Oleanolic Acid | ~0.6 | Generic Data |

| Acetyl-Oleanolic Acid | ~0.5 | Generic Data |

| Ascorbic Acid (Standard) | ~1.5 | Generic Data |

| Trolox (Standard) | ~1.2 | Generic Data |

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

-

Various concentrations of the test compound (acetylated pomolic acid) are prepared in a suitable solvent.

-

A fixed volume of the DPPH solution is added to each concentration of the test compound.

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

-

The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Various concentrations of the test compound are prepared.

-

A small aliquot of each test sample concentration is added to a fixed volume of the diluted ABTS•+ solution.

-

The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

-

The percentage of inhibition is calculated using the same formula as for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe3+) to ferrous iron (Fe2+) at an acidic pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

-

The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio.

-

The FRAP reagent is warmed to 37°C before use.

-

A small volume of the test sample at various concentrations is added to a larger volume of the FRAP reagent.

-

The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4-30 minutes) at 37°C.

-

A standard curve is prepared using a known concentration of FeSO4·7H2O.

-

The antioxidant capacity of the sample is expressed as FRAP units, which are equivalent to the concentration of Fe2+ that has the same antioxidant capacity as the sample.

Potential Signaling Pathways and Mechanisms of Action

The antioxidant effects of triterpenoids are often mediated through their interaction with key cellular signaling pathways that regulate the endogenous antioxidant defense system. Acetylation may influence the ability of pomolic acid to modulate these pathways.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of a battery of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Synthetic oleanane triterpenoids have been shown to be potent activators of the Nrf2 pathway. It is plausible that acetylated pomolic acid could also activate this protective pathway.

Caption: Nrf2/ARE signaling pathway potentially activated by acetylated pomolic acid.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes, including inflammation and apoptosis. Chronic inflammation is closely linked to oxidative stress. Some triterpenoids have been shown to modulate MAPK pathways (e.g., ERK, JNK, p38), thereby exerting anti-inflammatory and antioxidant effects. Acetylation could alter the interaction of pomolic acid with components of the MAPK cascade.

Caption: Potential modulation of the MAPK signaling pathway by acetylated pomolic acid.

Experimental Workflow

A systematic investigation of the antioxidant potential of acetylated pomolic acid would follow a logical workflow from synthesis to in-depth mechanistic studies.

Caption: Experimental workflow for evaluating the antioxidant potential of acetylated pomolic acid.

Conclusion and Future Directions

While pomolic acid itself exhibits promising pharmacological activities, its acetylated derivative remains a largely unexplored entity with significant therapeutic potential. The increased lipophilicity conferred by acetylation may enhance its bioavailability and cellular uptake, potentially leading to improved antioxidant and anti-inflammatory effects.

Future research should focus on the synthesis and purification of acetylated pomolic acid, followed by a comprehensive evaluation of its antioxidant capacity using the standardized assays outlined in this guide. Furthermore, cell-based assays are crucial to elucidate its mechanism of action, particularly its ability to modulate the Nrf2 and MAPK signaling pathways. Such studies will be instrumental in validating the therapeutic potential of acetylated pomolic acid as a novel antioxidant agent for applications in pharmaceuticals and nutraceuticals.

References

Identifying Protein Targets of 3-O-Acetylpomolic Acid: A Predictive Technical Guide

Disclaimer: Direct experimental data on the specific protein targets of 3-O-Acetylpomolic acid is limited in publicly available scientific literature. This guide, therefore, provides a predictive framework based on the established biological activities and identified protein targets of structurally analogous pentacyclic triterpenoids, particularly 3-O-acetyloleanolic acid, boswellic acids, and asiatic acid. The methodologies and potential signaling pathways described herein are presented as a robust starting point for researchers initiating investigations into the mechanism of action of this compound.

Introduction

This compound is a pentacyclic triterpenoid, a class of natural compounds known for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and pro-apoptotic effects. Understanding the specific protein interactions of this molecule is crucial for its development as a potential therapeutic agent. This technical guide outlines predicted protein targets and key signaling pathways that this compound is likely to modulate, based on evidence from closely related compounds. Furthermore, it provides detailed experimental protocols that can be employed to validate these predictions and identify novel protein interactions.

Predicted Biological Activities and Protein Targets

Based on the activities of structurally similar compounds, this compound is predicted to exhibit significant effects on cell viability, apoptosis, and inflammatory signaling in cancer cells.

Induction of Apoptosis in Cancer Cells

A key predicted activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. Evidence from the related compound, 3-O-acetyloleanolic acid, suggests a mechanism involving the extrinsic apoptosis pathway.

Key Predicted Protein Targets in the Apoptosis Pathway:

-

Death Receptor 5 (DR5): Upregulation of this receptor on the cell surface is a likely initiating event.

-

Caspase-8: Activation of this initiator caspase follows DR5 engagement.

-

Caspase-3: Activation of this executioner caspase is a central step leading to apoptosis.

Studies on 3-O-acetyloleanolic acid have demonstrated its ability to dose-dependently inhibit the viability of human colon carcinoma HCT-116 cells. This cytotoxic effect is characterized by an increase in the population of apoptotic cells, as confirmed by cell surface annexin V staining and the accumulation of a sub-G1 cell population.[1] The mechanism involves the upregulation of DR5 and the subsequent activation of caspase-8 and caspase-3.[1][2]

Modulation of Pro-inflammatory and Proliferative Signaling Pathways

Pentacyclic triterpenoids are well-documented modulators of key signaling pathways that regulate inflammation and cell proliferation, processes that are often dysregulated in cancer.

Predicted Target Signaling Pathways:

-

NF-κB (Nuclear Factor-kappa B) Pathway: Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of triterpenoids.

-

STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Inhibition of STAT3 phosphorylation and activation can block tumor cell proliferation and survival. A novel synthetic derivative of asiatic acid has been shown to induce apoptosis and inhibit proliferation in gastric cancer cells by suppressing the STAT3 signaling pathway.[3]

-

Akt Signaling Pathway: This pathway is central to cell survival and proliferation, and its inhibition is a key anti-cancer strategy. Acetyl-lupeolic acid, another triterpenoid, has been shown to inhibit Akt signaling.[4]

Derivatives of oleanolic acid have been shown to influence the Janus kinase/signal transducer and activator of transcription (JAK/STAT), protein kinase-B (Akt), and NF-κB pathways in breast cancer models.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of 3-O-acetyloleanolic acid on cancer cell viability, providing a predictive baseline for similar studies on this compound.

Table 1: Inhibition of Cancer Cell Viability by 3-O-Acetyloleanolic Acid

| Cell Line | Concentration (µM) | Incubation Time (h) | % Inhibition of Viability |

| HCT-116 | 25 | 24 | Greatest inhibition observed |

Data extrapolated from Yoo et al., 2012. The original study noted that the greatest inhibition among seven cancer cell lines was seen in HCT-116 cells.

Table 2: Dose- and Time-Dependent Effect of 3-O-Acetyloleanolic Acid on HCT-116 Cell Viability

| Concentration (µM) | 24 h (% Viability) | 48 h (% Viability) | 72 h (% Viability) |

| 0 | 100 | 100 | 100 |

| 5 | Decreased | Further Decreased | Substantially Decreased |

| 10 | Decreased | Further Decreased | Substantially Decreased |

| 25 | Decreased | Further Decreased | Substantially Decreased |

| 50 | Decreased | Further Decreased | Substantially Decreased |

Qualitative representation based on the dose- and time-dependent inhibition described by Yoo et al., 2012.

Experimental Protocols

The following are detailed methodologies for key experiments to identify and validate the protein targets of this compound, based on established protocols for analogous compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for different time points (e.g., 24, 48, 72 hours).

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Protocol:

-

Treat cells with this compound as described for the viability assay.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).

Western Blot Analysis for Protein Expression and Activation

This technique is used to detect changes in the expression levels and activation states (e.g., phosphorylation, cleavage) of target proteins.

Protocol:

-

Treat cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., DR5, cleaved caspase-8, cleaved caspase-3, p-STAT3, STAT3, p-Akt, Akt, IκBα, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations

Predicted Signaling Pathway of this compound in Cancer Cells

Caption: Predicted signaling pathways modulated by this compound.

Experimental Workflow for Target Identification

Caption: Workflow for identifying protein targets of this compound.

References

- 1. 3-O-acetyloleanolic acid induces apoptosis in human colon carcinoma HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel synthetic Asiatic acid derivative induces apoptosis and inhibits proliferation and mobility of gastric cancer cells by suppressing STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

3-O-Acetylpomolic Acid in Traditional Medicine: A Technical Guide for Researchers

Foreword: 3-O-Acetylpomolic acid, a pentacyclic triterpenoid, has emerged as a compound of significant interest due to its presence in various medicinal plants utilized in traditional healing practices. This technical guide provides a comprehensive overview of its biological activities, particularly its anti-inflammatory and anticancer properties, with a focus on the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of this natural product.

Traditional Medicine Context

This compound has been isolated from several plant species, notably from the genus Schefflera and Euscaphis. In traditional medicine systems, particularly in Asia, plants from the Schefflera genus are commonly used to treat a variety of ailments, including rheumatism, pain, and trauma.[1][2] The traditional application of these plants for inflammatory conditions and pain management aligns with the scientifically validated anti-inflammatory and analgesic properties of their constituent triterpenoids.[3] For instance, Schefflera octophylla is a traditional Chinese medicine used to alleviate pain and treat rheumatoid arthritis.[3] While traditional use does not pinpoint specific compounds, the presence and biological activity of this compound and related triterpenoids in these plants provide a scientific basis for their historical therapeutic applications.

Biological Activities and Mechanisms of Action

Anticancer Activity

This compound and structurally similar acetylated triterpenoids have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer action is the induction of apoptosis, or programmed cell death, primarily through the extrinsic pathway.

Key Mechanistic Features:

-

Induction of Apoptosis: Studies on related compounds like 3-O-acetyloleanolic acid show a dose- and time-dependent inhibition of cancer cell viability.[2]

-

Extrinsic Apoptosis Pathway Activation: The compound is understood to initiate apoptosis by upregulating the expression of Death Receptor 5 (DR5) on the surface of cancer cells.

-

Caspase Cascade Activation: The binding of ligands to DR5 triggers a downstream signaling cascade, beginning with the activation of initiator caspase-8, which in turn activates executioner caspase-3. Activated caspase-3 is responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory signaling pathways, particularly the NF-κB pathway.

Key Mechanistic Features:

-

Inhibition of NF-κB Signaling: 3-O-acetylated triterpenoids have been shown to inhibit the activation of the NF-κB pathway. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes.

-

Reduction of Pro-inflammatory Cytokines: By inhibiting the NF-κB pathway, these compounds effectively reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

-

Inhibition of Nitric Oxide (NO) Production: In cellular models of inflammation, acetylated triterpenoids have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of 3-O-acetylated triterpenoids. It is important to note that specific IC50 values for this compound are not widely available in the reviewed literature. The data presented here for the closely related compound, 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA), serves as a valuable proxy.

Table 1: Anticancer Activity of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | 24 | 41.86 | |

| HCT116 | Colorectal Carcinoma | 48 | 20.2 | |

| HCT116 | Colorectal Carcinoma | 72 | 15.02 | |

| SW620 | Colorectal Carcinoma | 24 | 74.2 | |

| SW620 | Colorectal Carcinoma | 48 | 57.3 | |

| SW620 | Colorectal Carcinoma | 72 | 39.8 |

Table 2: Anti-inflammatory Activity of Triterpenoid Acids

| Compound/Extract | Assay | Cell Line | IC50 (µg/mL) | Reference |

| Ethanolic extract of Vernonia patula | Nitric Oxide Scavenging | RAW264.7 | 47.72 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

Isolation of this compound (General Protocol)

-

Extraction: The dried and powdered plant material (e.g., leaves or stems of Schefflera anomala) is subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Chromatography: The bioactive fraction (often the chloroform or ethyl acetate fraction for triterpenoids) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate of increasing polarity.

-

Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, DEPT, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound (or a vehicle control) and incubated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with the desired concentration of this compound for a specified time to induce apoptosis.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Caspase Activity Assay

-

Cell Lysis: Cells treated with this compound are lysed to release cellular proteins.

-

Substrate Addition: The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for caspase-8 or caspase-3 (e.g., Ac-IETD-pNA for caspase-8, Ac-DEVD-pNA for caspase-3).

-

Signal Detection: The cleavage of the substrate by the active caspase results in the release of a chromophore or fluorophore, which is quantified using a microplate reader. The increase in signal is proportional to the caspase activity.

Western Blot Analysis for DR5 and NF-κB Pathway Proteins

-

Protein Extraction: Cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., DR5, phospho-IκBα, IκBα, p65).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Experimental workflow for the isolation and in vitro evaluation of this compound.

Induction of the extrinsic apoptosis pathway by this compound.

Inhibition of the NF-κB signaling pathway by this compound.

Disclaimer: This document is intended for research and informational purposes only. The information provided should not be considered as medical advice. Further research is necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

The Ethnobotanical Landscape of Pomolic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pomolic acid, a pentacyclic triterpenoid of the ursane type, has emerged as a compound of significant interest in the fields of ethnobotany, pharmacology, and drug discovery.[1] First isolated from apple peels, this natural product is widely distributed in the plant kingdom, particularly within the Rosaceae and Lamiaceae families.[1] Traditional medicine systems across various cultures have long utilized plants containing pomolic acid to treat a spectrum of ailments, providing a valuable repository of ethnobotanical knowledge. This technical guide offers an in-depth exploration of the ethnobotanical uses of pomolic acid-containing plants, bridging traditional wisdom with modern scientific validation. It provides a comprehensive overview of the compound's pharmacological activities, detailed experimental protocols for its study, and quantitative data to support further research and development.

Ethnobotanical Uses of Plants Containing Pomolic Acid

The traditional use of plants rich in pomolic acid provides a crucial starting point for understanding its therapeutic potential. The ethnobotanical data highlights a correlation between the traditional applications of these plants and the scientifically validated pharmacological effects of pomolic acid, particularly its anti-inflammatory and anti-cancer properties.

| Plant Family | Plant Species | Part Used | Traditional Ethnobotanical Use |

| Rosaceae | Malus domestica (Apple) | Fruit peel | Used in traditional cider making; wood used as fuel. The peel, a source of pomolic acid, is often consumed with the fruit. |

| Sanguisorba officinalis (Great Burnet) | Root | In Traditional Chinese Medicine (TCM), it is used to cool the blood, stop bleeding (hemostatic), clear heat, and heal wounds. It is also applied topically for burns and insect bites and used for bloody dysentery and nosebleeds. | |

| Ziziphus jujuba (Jujube) | Fruit, Seeds | In traditional Persian and Chinese medicine, it is used as a tonic, for treating fatigue and loss of appetite, and as a sedative to calm the mind and improve sleep. It is also used for diarrhea. | |

| Urticaceae | Cecropia pachystachya (Ambay) | Leaves | In South American folk medicine, it is used to treat inflammation, asthma, cough, hypertension, and diabetes. |

| Lamiaceae | Various species | Leaves, Flowers | Members of the mint family are widely used in traditional medicine globally for their aromatic and medicinal properties, including for digestive complaints, respiratory conditions, and as anti-inflammatory and antiseptic agents. |

Pharmacological Activities of Pomolic Acid

Modern pharmacological research has substantiated many of the traditional claims associated with plants containing pomolic acid. The primary areas of investigation have been its anti-cancer and anti-inflammatory activities.

Anti-Cancer Activity:

Pomolic acid has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and migration, and the modulation of key signaling pathways involved in cancer progression.

Anti-Inflammatory Activity:

Corroborating the traditional use of pomolic acid-containing plants for inflammatory conditions, studies have shown that pomolic acid possesses anti-inflammatory properties. It has been demonstrated to reduce edema in animal models and modulate the production of pro-inflammatory cytokines.

Quantitative Data

The following tables summarize key quantitative data related to the pomolic acid content in various plants and its cytotoxic activity against different cancer cell lines.

Table 1: Pomolic Acid Content in Various Plant Species

| Plant Species | Family | Part Used | Pomolic Acid Yield (mg/g dry weight) | Reference |

| Potentilla neumanniana | Rosaceae | Roots and Rhizomes | 1.63 | Jóźwiak et al., 2014 |

| Potentilla reptans | Rosaceae | Roots and Rhizomes | 0.09 | Jóźwiak et al., 2014 |

| Chaenomeles sinensis | Rosaceae | Fruits | 1.7 - 3.6 | Yang et al., 2009 |

| Chaenomeles lagenaria | Rosaceae | Fruits | 1.0 | Yang et al., 2009 |

| Euscaphis japonica | Staphyleaceae | - | 1.0 | - |

Table 2: Cytotoxic Activity of Pomolic Acid against Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Melanoma | SK-MEL-28 | 3.0 (NF-κB inhibition) | Apaza et al., 2021 |

| Lung Cancer | A549 | 10.0 (HIF-1α inhibition), 3.6 (NF-κB inhibition), 5.6, 10.0 | Apaza et al., 2021; Lei et al., 2014; Yang et al., 2022 |

| Glioblastoma | U-373 MG | 6.3 (HIF-1α inhibition), 2.5 (NF-κB inhibition) | Apaza et al., 2021 |

| Ovarian Cancer | SK-OV-3 | 3.7 (in combination with cisplatin) | - |

| Squamous Carcinoma | MK-1 | 55.0 (GI50) | Yoshida et al., 2005 |

| Cervical Cancer | HeLa | 59.0 (GI50) | Yoshida et al., 2005 |

| Melanoma | B16F10 | 29.0 (GI50) | Yoshida et al., 2005 |

| Leukemia | THP-1 | 3.2 | Nganteng et al., 2022 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of pomolic acid.

1. Extraction and Isolation of Pomolic Acid from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant material.

-

1.1. Plant Material Preparation:

-

Air-dry the plant material (e.g., roots, leaves, peels) at room temperature until a constant weight is achieved.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

1.2. Extraction:

-

Macerate the powdered plant material with a suitable solvent such as methanol or ethanol (e.g., 100 g of powder in 1 L of solvent) at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

1.3. Fractionation and Isolation:

-

Subject the crude extract to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water).

-

Monitor the fractions for the presence of pomolic acid using Thin Layer Chromatography (TLC).

-

Subject the pomolic acid-rich fraction (often the ethyl acetate or chloroform fraction) to column chromatography over silica gel.

-

Elute the column with a gradient of solvents (e.g., n-hexane:ethyl acetate or chloroform:methanol).

-

Collect the fractions and monitor by TLC.

-

Combine the fractions containing pure pomolic acid and recrystallize from a suitable solvent (e.g., methanol) to obtain pure crystals.

-

2. Quantification of Pomolic Acid by High-Performance Liquid Chromatography (HPLC)

-

2.1. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (acidified with an acid like phosphoric acid to pH 2.5-3.0). A typical gradient could be starting with 40% acetonitrile and increasing to 90% over 60 minutes.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 20-25°C.

-

-

2.2. Standard and Sample Preparation:

-

Prepare a stock solution of pure pomolic acid in methanol (e.g., 1 mg/mL).

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

-

2.3. Quantification:

-

Construct a calibration curve by plotting the peak area of the pomolic acid standards against their concentrations.

-

Determine the concentration of pomolic acid in the plant extract by interpolating its peak area on the calibration curve.

-

3. In Vitro Cytotoxicity Assessment using MTT Assay

-

3.1. Cell Culture:

-

Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

-

3.2. Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of pomolic acid (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

3.3. Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of pomolic acid that inhibits 50% of cell growth) by plotting the percentage of cell viability against the concentration of pomolic acid.

-

4. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

-

4.1. Cell Treatment:

-

Treat the cancer cells with different concentrations of pomolic acid for a specified time (e.g., 24 hours).

-

-

4.2. Staining:

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

4.3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive and PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-negative cells are viable.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for ethnobotanical research and the key signaling pathways modulated by pomolic acid.

References

Methodological & Application

Application Note: NMR Spectral Assignment of 3-O-Acetylpomolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pomolic acid, a ursane-type pentacyclic triterpenoid, and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Acetylation of natural products, such as the introduction of an acetyl group at the C-3 position of pomolic acid to yield 3-O-Acetylpomolic acid, is a common strategy to modify their physicochemical properties and enhance their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and characterization of these novel derivatives. This application note serves as a practical guide for researchers undertaking the NMR spectral assignment of this compound and similar acetylated triterpenoids.

Expected NMR Spectral Data

The complete assignment of NMR spectra for this compound would rely on a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments. Below are the reported ¹H and ¹³C NMR spectral data for the parent compound, pomolic acid, which serves as a foundational reference. The expected shifts for this compound are inferred from general principles of NMR spectroscopy, where acetylation typically induces specific changes in chemical shifts.

¹H and ¹³C NMR Data of Pomolic Acid

The following table summarizes the ¹H and ¹³C NMR spectral data for pomolic acid, isolated from Dichapetalum crassifolium. This data is essential for comparison to determine the effects of acetylation.

| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 38.5 | 1.55, 1.05 | m | |

| 2 | 27.8 | 1.85, 1.65 | m | |

| 3 | 79.0 | 3.20 | dd | 11.0, 5.0 |

| 4 | 38.9 | - | - | |

| 5 | 55.6 | 0.75 | d | 11.0 |

| 6 | 18.4 | 1.50, 1.40 | m | |

| 7 | 33.1 | 1.45, 1.35 | m | |

| 8 | 40.0 | - | - | |

| 9 | 47.6 | 1.55 | m | |

| 10 | 37.1 | - | - | |

| 11 | 23.5 | 1.90, 1.80 | m | |

| 12 | 128.0 | 5.35 | t | 3.5 |

| 13 | 138.2 | - | - | |

| 14 | 42.1 | - | - | |

| 15 | 28.1 | 1.75, 1.00 | m | |

| 16 | 26.2 | 2.15, 1.50 | m | |

| 17 | 48.2 | - | - | |

| 18 | 53.0 | 2.55 | d | 11.5 |

| 19 | 72.9 | - | - | |

| 20 | 42.5 | 1.25 | m | |

| 21 | 26.8 | 1.60, 1.30 | m | |

| 22 | 37.5 | 1.95, 1.70 | m | |

| 23 | 28.1 | 0.98 | s | |

| 24 | 15.6 | 0.78 | s | |

| 25 | 15.5 | 0.90 | s | |

| 26 | 17.0 | 1.00 | s | |

| 27 | 23.6 | 1.20 | s | |

| 28 | 180.5 | - | - | |

| 29 | 26.5 | 1.15 | d | 6.5 |

| 30 | 16.8 | 0.95 | d | 6.0 |

Data sourced from available literature on pomolic acid.

Expected Spectral Changes upon Acetylation at C-3

Upon acetylation of the hydroxyl group at the C-3 position, the following changes in the NMR spectra are anticipated for this compound:

-

¹H NMR:

-

A new singlet appearing in the range of δ 2.0-2.2 ppm, corresponding to the methyl protons of the acetyl group.

-

The H-3 proton signal (originally around δ 3.20 ppm) will experience a downfield shift to approximately δ 4.5-4.7 ppm due to the deshielding effect of the adjacent acetyl carbonyl group. The multiplicity (dd) should remain the same.

-

-

¹³C NMR:

-

A new signal around δ 170-171 ppm for the carbonyl carbon of the acetyl group.

-

A new signal around δ 21-22 ppm for the methyl carbon of the acetyl group.

-

The C-3 carbon signal (originally around δ 79.0 ppm) will shift downfield by approximately 2-4 ppm.

-

The adjacent carbons, C-2 and C-4, may experience slight upfield shifts (β-effect).

-

Experimental Protocols

The following are generalized protocols for the acquisition of NMR data for a triterpenoid sample like this compound.

Sample Preparation

-

Sample Quantity: Weigh approximately 5-10 mg of the purified this compound.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for triterpenoids. Other options include pyridine-d₅, methanol-d₄, or DMSO-d₆, depending on the sample's solubility.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural elucidation. Experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096, as ¹³C is less sensitive.

-

Relaxation Delay (d1): 2 seconds.

-

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

-

Used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.

-

-

2D COSY (Correlation Spectroscopy):

-

Identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing adjacent protons.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[1] This is crucial for connecting different spin systems and assigning quaternary carbons.

-

Data Analysis and Structure Elucidation Workflow

The following diagram illustrates a typical workflow for the NMR spectral assignment of a natural product derivative like this compound.

Caption: Workflow for NMR spectral assignment of a natural product derivative.

Signaling Pathway and Logical Relationship Diagram

The logical relationship between the different NMR experiments and the information they provide for structural elucidation can be visualized as follows:

Caption: Logical flow of information from NMR experiments to structure elucidation.

Conclusion

The structural characterization of this compound by NMR spectroscopy is a systematic process that relies on the interpretation of a suite of 1D and 2D NMR experiments. While a complete, assigned dataset for this specific molecule is not currently available, the foundational data from pomolic acid, combined with a thorough understanding of the effects of acetylation, provides a robust framework for its spectral assignment. The protocols and workflows detailed in this application note offer a comprehensive guide for researchers in natural product chemistry and drug development to confidently elucidate the structures of novel triterpenoid derivatives.

References

mass spectrometry fragmentation of 3-O-Acetylpomolic acid

An Application Note on the Mass Spectrometry Fragmentation of 3-O-Acetylpomolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pentacyclic triterpenoid derivative with potential pharmacological activities. The characterization of this and similar molecules is crucial in drug discovery and development. Mass spectrometry (MS) is a powerful analytical technique used for the structural elucidation and quantification of such compounds. This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound, along with a generalized experimental protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The insights provided are based on the known fragmentation behavior of similar triterpenoid structures and acetylated compounds.

Principles of Fragmentation in Triterpenoids and Acetylated Compounds

The fragmentation of pentacyclic triterpenoids in mass spectrometry is often characterized by several key processes:

-

Retro-Diels-Alder (rDA) Reaction: Triterpenoids containing a double bond in the C-ring, such as ursanes and oleananes, frequently undergo a retro-Diels-Alder cleavage. This reaction cleaves the C-ring, providing characteristic fragment ions that are diagnostic for the core scaffold.[1]

-

Loss of Substituents: Functional groups such as hydroxyl (-OH), carboxyl (-COOH), and acetyl (-COCH₃) groups are readily lost as neutral molecules (e.g., H₂O, CO₂, CH₂=C=O) upon collisional activation.[2][3]

-

Fragmentation of the Acetyl Group: Acetylated compounds can exhibit characteristic losses of ketene (42 Da) or the entire acetate group (59 Da) as a radical or anion.

Proposed Fragmentation Pathway of this compound

The exact fragmentation of this compound has not been extensively reported. However, based on the fragmentation of analogous triterpenoids like oleanolic acid and general principles of mass spectrometry, a probable fragmentation pathway can be proposed. The molecular weight of this compound (C₃₂H₅₀O₅) is 514.7 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ with an m/z of 515.37 would be observed.

Key fragmentation steps are expected to include:

-

Loss of the Acetyl Group: The initial fragmentation is likely the loss of the acetyl group as acetic acid (CH₃COOH, 60 Da) or ketene (CH₂=C=O, 42 Da).

-

Loss of Water and Carboxyl Group: Subsequent fragmentation can involve the loss of water (H₂O, 18 Da) and the carboxyl group (as CO₂, 44 Da or HCOOH, 46 Da).

-

Retro-Diels-Alder (rDA) Fragmentation: Cleavage of the C-ring via an rDA reaction is a characteristic fragmentation for this class of compounds.

The following diagram illustrates the proposed fragmentation pathway:

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Experimental Protocols

A generalized protocol for the analysis of this compound in a biological matrix or as a pure compound is provided below. This protocol may require optimization based on the specific instrumentation and sample type.

1. Sample Preparation

-

Pure Compound: Dissolve the compound in a suitable organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.

-

Biological Matrix (e.g., Plasma):

-

To 100 µL of plasma, add an internal standard.

-

Perform a liquid-liquid extraction with 500 µL of ethyl acetate.

-

Vortex the mixture for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

2. Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 60% to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Full scan (m/z 100-1000) and product ion scan of m/z 515.4.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Gas: Argon.

-

Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

The following diagram outlines the general experimental workflow:

Caption: General experimental workflow for the LC-MS/MS analysis.

Data Presentation

The expected quantitative data for the major ions of this compound in positive ion mode ESI-MS/MS are summarized in the table below.

| Ion Description | Proposed Structure | Calculated m/z |

| Protonated Molecule | [M+H]⁺ | 515.37 |

| Loss of Acetic Acid | [M+H - C₂H₄O₂]⁺ | 455.35 |

| Loss of Acetic Acid and Water | [M+H - C₂H₄O₂ - H₂O]⁺ | 437.34 |

| Loss of Acetic Acid and Carboxyl radical | [M+H - C₂H₄O₂ - COOH]⁺ | 409.35 |

| Retro-Diels-Alder Fragment | C₁₆H₂₄O₂⁺ | 248.18 |

| rDA Fragment - Carboxyl radical | C₁₅H₂₃O⁺ | 203.18 |

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of this compound. The proposed fragmentation pathway, based on the well-established behavior of similar triterpenoids, offers a strong starting point for the structural confirmation of this compound. The detailed experimental protocol for LC-MS/MS provides a robust method for its separation and detection. Researchers can adapt and optimize these methods for their specific analytical needs in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-O-Acetylpomolic Acid in Cancer Cell Line Studies

A Note on the Investigated Compound: While the primary focus of this document is 3-O-Acetylpomolic acid, direct experimental data on its effects in cancer cell line studies is limited in publicly available literature. Therefore, this document provides comprehensive information and protocols based on studies of its parent compound, Pomolic Acid , and a structurally similar acetylated triterpenoid, 3-O-acetyloleanolic acid . Due to their structural similarities, it is hypothesized that this compound would exhibit comparable biological activities and mechanisms of action.

Application Notes

Introduction

This compound is a derivative of pomolic acid, a pentacyclic triterpenoid natural product. Triterpenoids are a class of compounds known for their diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. The acetylation at the 3-O position can potentially enhance the lipophilicity and cell permeability of the parent compound, which may lead to improved biological activity. This document outlines the potential applications of this compound in cancer research, drawing parallels from studies on pomolic acid and 3-O-acetyloleanolic acid.

Mechanism of Action

Based on studies of related compounds, this compound is anticipated to exert its anti-cancer effects through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in various cancer cell lines.

Induction of Apoptosis:

-

Extrinsic Pathway: 3-O-acetyloleanolic acid has been shown to induce apoptosis in human colon carcinoma HCT-116 cells by upregulating the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[1][2] This leads to the activation of initiator caspase-8 and executioner caspase-3, culminating in apoptotic cell death.[1]

-

Intrinsic (Mitochondrial) Pathway: Pomolic acid has been observed to induce apoptosis in breast cancer cells by activating caspase-3 and -9.[3] It also modulates the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic pathway.

-

Autophagy-mediated Apoptosis: In HT-29 colon cancer cells, pomolic acid and its glucopyranose ester have been shown to promote apoptosis through the activation of autophagy.[4]

Inhibition of Cell Proliferation:

-

Cell Cycle Arrest: Pomolic acid can inhibit cancer cell proliferation by inducing cell cycle arrest, particularly at the sub-G1 phase.

-

Modulation of Signaling Pathways: Pomolic acid has been found to modulate key signaling pathways involved in cell growth and proliferation, such as the AMP-activated protein kinase (AMPK) pathway in breast cancer cells.

Data Presentation

The following tables summarize the quantitative data from studies on 3-O-acetyloleanolic acid and pomolic acid, providing an expected range of activity for this compound.

Table 1: Cytotoxicity of 3-O-Acetyloleanolic Acid in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | % Cell Viability Inhibition |

| HCT-116 | Human Colon Carcinoma | 25 | 24 | Most significant inhibition |

| A549 | Human Lung Carcinoma | 25 | 24 | Inhibition observed |

| AGS | Human Gastric Carcinoma | 25 | 24 | Inhibition observed |

| HeLa | Human Cervical Carcinoma | 25 | 24 | Inhibition observed |

| HepG2 | Human Hepatocellular Carcinoma | 25 | 24 | Inhibition observed |

| MCF-7 | Human Breast Adenocarcinoma | 25 | 24 | Inhibition observed |

| UO-31 | Human Renal Carcinoma | 25 | 24 | Inhibition observed |

Data extrapolated from a study on 3-O-acetyloleanolic acid.

Table 2: IC50 Values of Pomolic Acid in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| SK-MEL-28 | Human Melanoma | 3.0 (for HIF-1α inhibition) |

| A549 | Human Lung Carcinoma | 10 (for HIF-1α inhibition) |

| U-373MG | Human Glioblastoma | 6.3 (for HIF-1α inhibition) |

| SK-MEL-28 | Human Melanoma | 1.0 (for NF-κB inhibition) |

| A549 | Human Lung Carcinoma | 3.6 (for NF-κB inhibition) |

| U-373MG | Human Glioblastoma | 2.5 (for NF-κB inhibition) |

Data from a review on pomolic acid.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression of key proteins involved in apoptosis signaling pathways.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DR5, anti-caspase-8, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Caption: Experimental workflow for studying this compound.

Caption: Proposed extrinsic apoptosis signaling pathway.

Caption: Pomolic acid induced intrinsic apoptosis pathway.

References

- 1. 3-O-acetyloleanolic acid induces apoptosis in human colon carcinoma HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer properties of pomolic acid-induced AMP-activated protein kinase activation in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pomolic acid and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antiviral Research: Investigating 3-O-Acetylpomolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The emergence of novel and re-emerging viral pathogens presents a continuous challenge to global health. The scientific community is in a constant search for new antiviral agents with diverse mechanisms of action. Triterpenoids, a class of natural products, have garnered significant interest for their broad range of biological activities, including antiviral effects. This document provides a framework for the investigation of 3-O-Acetylpomolic acid, a pentacyclic triterpenoid, as a potential antiviral agent. While specific data on the antiviral activity of this compound is not yet widely available, these application notes and protocols outline a standard approach for its evaluation, from initial screening to mechanism of action studies.

Data Presentation: Hypothetical Antiviral Activity of this compound

The following table is a template summarizing the kind of quantitative data that would be generated during the initial antiviral screening of a compound like this compound. The values presented here are for illustrative purposes only and do not represent actual experimental data.

| Virus Target | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Influenza A Virus (H1N1) | MDCK | Plaque Reduction Assay | 15.2 | >100 | >6.6 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | CPE Inhibition Assay | 8.5 | >100 | >11.8 |

| SARS-CoV-2 | Vero E6 | RT-qPCR | 12.7 | >100 | >7.9 |

| Dengue Virus (DENV-2) | Huh-7 | Focus Forming Assay | 20.1 | >100 | >5.0 |

IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of the viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes 50% cytotoxicity in the host cells. Selectivity Index (SI): A measure of the compound's specificity for the virus. A higher SI value indicates a more promising antiviral candidate.

Experimental Protocols

Protocol for Antiviral Activity Screening: Plaque Reduction Assay

This protocol is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

-

Confluent monolayer of host cells (e.g., MDCK for Influenza A virus) in 6-well plates

-

Virus stock of known titer

-

This compound stock solution (in DMSO)

-

Culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)

-

Agarose overlay medium (e.g., 2X MEM with 1.6% agarose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Infection: Remove the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the different concentrations of this compound or a vehicle control (DMSO) to the respective wells.

-

Overlay: After a 1-hour adsorption period, remove the compound-containing medium and overlay the cells with agarose overlay medium containing the respective concentrations of the compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

-

Staining: Fix the cells with 10% formaldehyde for 1 hour and then stain with 0.5% crystal violet solution for 15 minutes.

-

Plaque Counting: Wash the plates with water and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of the compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol for Mechanism of Action Study: Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect.

Materials:

-

Confluent monolayer of host cells in 24-well plates

-

Virus stock of known titer

-

This compound at a concentration of 3x IC50

-

Culture medium

Procedure:

-

Cell Seeding: Seed host cells in 24-well plates and incubate until confluent.

-

Experimental Groups:

-

Pre-treatment: Incubate cells with the compound for 2 hours before infection. Remove the compound, wash the cells, and then infect with the virus.

-

Co-treatment: Add the compound and the virus to the cells simultaneously.

-

Post-treatment: Infect the cells with the virus for 1 hour, then remove the inoculum, wash the cells, and add the compound at different time points post-infection (e.g., 0, 2, 4, 6 hours).

-

-

Incubation: Incubate the plates for 24-48 hours.

-

Quantification of Viral Yield: Collect the supernatant and/or cell lysate and quantify the viral titer using a plaque assay or RT-qPCR.

-

Data Analysis: Compare the viral yield in the treated groups to the untreated control. A significant reduction in viral yield in a specific treatment group will indicate the stage of the viral life cycle that is being targeted.

Visualization of Potential Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways that could be modulated by an antiviral compound like this compound.

Caption: Experimental workflow for antiviral drug discovery.

Formulation of 3-O-Acetylpomolic Acid for In Vivo Efficacy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetylpomolic acid, a pentacyclic triterpenoid derivative, holds promise for various therapeutic applications. However, like many compounds in its class, it exhibits poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability in in vivo studies. Proper formulation is therefore a critical step to ensure reliable and reproducible results in preclinical research. These application notes provide a comprehensive guide to developing suitable formulations for this compound for oral and parenteral administration in animal models. The protocols outlined below are based on established methods for formulating hydrophobic compounds and acetylated triterpenoids.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is essential for selecting an appropriate formulation strategy. Key parameters to consider include:

-

Solubility: Determine the solubility in a range of pharmaceutically acceptable solvents and vehicles.

-

LogP: The octanol-water partition coefficient will indicate the lipophilicity of the compound.

-

pKa: The acid dissociation constant will inform the pH-dependent solubility.

-

Crystal Form and Polymorphism: Different crystal forms can have different solubilities and dissolution rates.

-

Stability: Assess the chemical stability of the compound in potential formulation vehicles.

Formulation Strategies for In Vivo Administration

Given the lipophilic nature of this compound, several formulation strategies can be employed to enhance its solubility and bioavailability. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous, intraperitoneal), the required dose, and the desired pharmacokinetic profile.

Table 1: Recommended Starting Formulations for this compound

| Formulation Type | Vehicle Composition | Route of Administration | Suitability |